molecular formula C7H6O3 B146741 2,6-Dihydroxybenzaldehyde CAS No. 387-46-2

2,6-Dihydroxybenzaldehyde

Cat. No.: B146741
CAS No.: 387-46-2
M. Wt: 138.12 g/mol
InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,6-Dihydroxybenzaldehyde is primarily used as an effective inhibitor of acetylcholinesterase in the synthesis of cinnamic acid esters . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and plays a crucial role in nerve signal transmission.

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound affects the metabolism of acetylcholine, leading to its accumulation. This can have downstream effects on nerve signal transmission, potentially affecting various physiological processes.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels . This can enhance cholinergic nerve transmission, which could potentially be harnessed for therapeutic purposes, such as in the treatment of conditions characterized by reduced cholinergic activity.

Biochemical Analysis

Biochemical Properties

2,6-Dihydroxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with cholinesterase enzymes, where it acts as a potent inhibitor. This interaction is crucial in the synthesis of cinnamides, which are known for their cholinesterase inhibitory activity . Additionally, this compound has been found to interact with superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems and exhibiting antifungal properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems. This disruption leads to the inhibition of fungal growth, making it a potential antifungal agent . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with key enzymes involved in oxidative stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is crucial for its role in the synthesis of cholinesterase inhibitors. Additionally, this compound disrupts the function of superoxide dismutases and glutathione reductase, leading to oxidative stress and antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be hygroscopic and requires storage under inert conditions to maintain its stability . Over time, degradation of this compound can occur, potentially affecting its long-term efficacy in biochemical reactions and cellular functions. Studies have shown that its antifungal activity can be sustained over extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as cholinesterase inhibition and antifungal activity . At higher doses, toxic or adverse effects may occur, including potential oxidative stress and cellular damage. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds . It interacts with enzymes such as DAHP synthetase, which catalyzes the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form DAHP, an initial substrate in the shikimate pathway . This interaction influences metabolic flux and the levels of metabolites involved in the synthesis of aromatic amino acids and other natural products.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and stability, which determine its bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can interact with target enzymes and proteins to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the formylation of 1,3-dialkoxybenzenes using organolithium reagents followed by hydrolysis to yield this compound . This method ensures high regioselectivity and efficiency.

Chemical Reactions Analysis

2,6-Dihydroxybenzaldehyde undergoes various chemical reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,6-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXAGETVRDOQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437750
Record name 2,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-46-2
Record name 2,6-Dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIHYDROXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-bis-benzyloxybenzaldehyde (1.9 g, 6 mmol) in methylene chloride (15 mL) is added BBr3 (18 mL, 18 mmol, 1M in methylene chloride) and the mixture is stirred at RT for 18 h. Water is added to the mixture and the methylene chloride is removed under reduced pressure. The aqueous is extracted with EtOAc and the organic phase is washed with water and brine then is dried over sodium sulfate. The solvent is removed under reduced pressure and the residue is purified by flash chromatography using hexane/EtOAc (5:1) as eluent to give the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The RFL solution is produced by mixing together at room temperature the resorcinol, formaldehyde solution, sodium hydroxide and water to produce the resorcinol-formaldehyde component, separately mixing the Gen-Tac latex and the Pliolite Latex No. 2108, also at room temperature, to produce a latex mix and mixing the two pre-mixes together at room temperature. After mixing is completed the RFL product is aged 24 hours before use and is normally then employed to pre-coat the polyester web within a period of 7 days after manufacture, preferably within 1 or 2 days. During storage before use it is maintained at about room temperature, protected from undue heat and freezing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In the case of using RF-gel as carbon precursor, aqueous solutions containing 20 to 60 weight percent of inorganic template particles stabilized with surfactants specified in the step (a) are prepared, and the resulting aqueous solution is mixed with 30 to 70 weight percent aqueous solution of the mixture of resorcinol and formaldehyde (1:2 to 1:3 molar ratio) to produce mixtures with weight ratio of 1:1 to 1:20 (resorcinol-formaldehyde:inorganic template), followed by polymerizing at 20° C. to 95° C. to produce inorganic template/carbon precursor composites as specified in the step (a). In the case of commercial silica sol as template, resorcinol and formaldehyde can be polymerized without using catalyst, because weak basic property of the silica sol solution readily induces polymerization. In order to accelerate the specified polymerization reaction, catalyst such as sodium carbonate can be also added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 3000-mL three neck round-bottom flask, was placed a solution of AlCl3 (240 g, 1.80 mol, 3.00 equiv) in dichloromethane (1200 mL). A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol, 1.00 equiv) in dichloromethane (800 ml) was added to the reaction mixture dropwise at 0° C. The resulting solution was stirred overnight at room temperature, and then it was quenched with 200 mL of diluted HCl (2M). The resulting solution was extracted with 2×200 mL of dichloromethane. The combined organic layers were concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:200-1:50) as eluent to furnish 40 g (48%) of 2,6-dihydroxybenzaldehyde as a yellow solid.
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Mesoporous carbons with highly ordered structure were prepared using weight ratios of 1.1 resorcinol: 1.1 F127:0.48 formaldehyde: 3.55-8.2 ethanol: 5.1-1.67 water: 0.16-0.66 HCl. In a typical synthesis, 1.1 g of resorcinol and 1.1 g of F127 were dissolved in 4.5 ml of ethanol (EtOH), and to this was added 4.5 ml of 3.0M HCl aqueous solution and 1.3 g of 37% formaldehyde (37%) was then added. After stirring for 12-13 min. at room temperature, the clear mixture turned turbid, indicating the formation of the ordered nanocomposite and a phase separation. After stirring for a total of 40 minutes, the mixture was centrifuged at 9500 rpm for 4 minutes in order to completely separate and isolate the polymer-rich gel phase. The gel was then loaded on a large Petri dish and cured at 80° C. and subsequently 150° C. for 24 hours each. Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min. The produced carbon material is referred to as C—ORNL-1.
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
F127
Quantity
1.1 g
Type
reactant
Reaction Step Eight
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Nine
Quantity
1.3 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dihydroxybenzaldehyde
Reactant of Route 2
2,6-Dihydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dihydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dihydroxybenzaldehyde
Reactant of Route 5
2,6-Dihydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dihydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.